molecular formula C18H14FN3O B11436099 8-fluoro-3-(2-phenylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

8-fluoro-3-(2-phenylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11436099
M. Wt: 307.3 g/mol
InChI Key: VNDPUOQESGWKRP-UHFFFAOYSA-N
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Description

8-Fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic compound belonging to the class of pyrimidoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a phenylethyl group at the 3rd position of the pyrimidoindole core. Pyrimidoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrimidoindole Core: The indole derivative undergoes cyclization with a suitable pyrimidine precursor under basic conditions to form the pyrimidoindole core.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 8-fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, using catalysts like palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom

Scientific Research Applications

8-Fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

8-Fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:

    8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Another pyrimidoindole derivative with different substituents, showing distinct biological activities.

    Indole Derivatives: Compounds with an indole core structure, known for their wide range of biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, often used in pharmaceuticals and agrochemicals.

The uniqueness of 8-fluoro-3-(2-phenylethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

8-fluoro-3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14FN3O/c19-13-6-7-15-14(10-13)16-17(21-15)18(23)22(11-20-16)9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2

InChI Key

VNDPUOQESGWKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F

Origin of Product

United States

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